molecular formula C13H13N3O2 B030833 rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol CAS No. 87102-64-5

rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol

Cat. No.: B030833
CAS No.: 87102-64-5
M. Wt: 243.26 g/mol
InChI Key: GSSYVTMHROMKAE-UHFFFAOYSA-N
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Description

rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol (CAS: 87102-64-5) is a chiral organic compound with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol. Its structure features:

  • An azido group (-N₃) at the C1 position.
  • A 1-naphthalenyloxy group at the C3 position.
  • A secondary alcohol (-OH) at the C2 position.

The compound is commercially available for research purposes, with suppliers like TRC and Santa Cruz Biotechnology offering it at ~$360 for 25 mg .

Properties

IUPAC Name

1-azido-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYVTMHROMKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444081
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87102-64-5
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The epoxide substrate undergoes an SN2 mechanism, where the azide ion (N₃⁻) attacks the less sterically hindered carbon of the strained three-membered epoxide ring. The reaction is facilitated by the polar protic solvent mixture (methanol-water), which stabilizes the transition state and enhances nucleophilicity. Ammonium chloride acts as a mild acid catalyst, protonating the epoxide oxygen to increase electrophilicity at the reactive carbon centers.

The optimized conditions yield this compound with 86% efficiency after 8–12 hours of heating at 60–70°C. The stereochemical outcome is racemic due to the planar sp²-hybridized transition state during the SN2 process, which precludes enantioselectivity.

ParameterValue
Substrate2-[(1-naphthyloxy)methyl]oxirane
NucleophileSodium azide (1.2 equiv)
CatalystAmmonium chloride (0.1 equiv)
SolventMethanol-water (3:1 v/v)
Temperature60–70°C
Reaction Time8–12 hours
Yield86%

Alternative Synthetic Routes

While the epoxide ring-opening method dominates the literature, alternative pathways have been explored to improve scalability or circumvent epoxide handling challenges.

Mechanistic and Kinetic Considerations

Role of Solvent and Additives

The methanol-water system balances nucleophilicity and solubility. Methanol solvates the azide ion effectively, while water stabilizes the ammonium chloride catalyst. Substituting methanol with acetonitrile or toluene in pilot studies reduced yields to <50%, underscoring the solvent’s critical role.

Temperature Dependence

Elevated temperatures (60–70°C) accelerate the reaction by overcoming the epoxide’s ring strain (≈27 kcal/mol). Below 50°C, the reaction stalls at <30% conversion, even with extended reaction times.

Analytical Characterization

Post-synthesis, the product is characterized via:

  • HPLC : Chiral stationary phases confirm racemic composition.

  • NMR : Key signals include δ 3.6–4.2 ppm (m, –CH₂–O– and –CH–N₃) and δ 7.2–8.2 ppm (m, naphthyl protons).

  • Mass Spectrometry : Molecular ion peak at m/z 243.2612 (C₁₃H₁₃N₃O₂).

Applications and Derivatives

This compound serves as a precursor to β-blockers like propranolol. Subsequent substitution of the azide group with isopropylamine under mechanochemical conditions yields enantiopure pharmaceuticals with >90% efficiency .

Chemical Reactions Analysis

Substitution Reactions

The azide group (-N₃) undergoes nucleophilic substitution, particularly in the synthesis of propranolol derivatives. Key transformations include:

  • Reaction with Isopropylamine :
    Substitution of the azide group with isopropylamine yields 1-isopropylamino-3-(1-naphthalenyloxy)-2-propanol (propranolol intermediate) .
    Reaction Conditions :
    • Solvent: Toluene or dichloromethane
    • Catalyst: Candida antarctica lipase B (CAL-B) for enantioselective resolution .
    • Temperature: 25–40°C
    Example Reaction Pathway : rac 1 Azido 3 1 naphthalenyloxy 2 propanolIsopropylaminerac PropranololCAL B(S) Propranolol[12][14]\text{rac 1 Azido 3 1 naphthalenyloxy 2 propanol}\xrightarrow{\text{Isopropylamine}}\text{rac Propranolol}\xrightarrow{\text{CAL B}}(S)\text{ Propranolol}[12][14]

Reduction Reactions

The azide group is reduced to an amine under controlled conditions:

  • Catalytic Hydrogenation :
    Using palladium or Raney nickel catalysts, the azide converts to a primary amine, forming 1-amino-3-(1-naphthalenyloxy)-2-propanol .
    Typical Conditions :
    • Pressure: 1–3 atm H₂
    • Solvent: Ethanol or methanol
    • Yield: >85%

Kinetic Resolution

Enzymatic resolution using lipases separates enantiomers for pharmaceutical applications:

  • CAL-B-Catalyzed Acylation :
    (R/S)-rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol is enantioselectively acetylated, producing (S)-acetylated alcohol and unreacted (R)-enantiomer .
    ParameterValue
    Enantiomeric Excess (ee)>98% (S)-enantiomer
    Enantiodifferentiation (E)200–300 (CAL-B immobilized)
    SolventToluene
    Acyl DonorVinyl acetate

Cycloaddition Reactions

The azide participates in Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry):

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    Forms 1,2,3-triazole derivatives under mild conditions .
    Example Reaction : rac 1 Azido 3 1 naphthalenyloxy 2 propanol+AlkyneCu I Triazole Derivative[20]\text{rac 1 Azido 3 1 naphthalenyloxy 2 propanol}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole Derivative}[20] Conditions :
    • Catalyst: CuSO₄/sodium ascorbate
    • Solvent: Water or THF
    • Temperature: Room temperature

Stability and Side Reactions

  • Thermal Decomposition :
    At elevated temperatures (>100°C), the azide decomposes to release nitrogen gas, forming imines or nitrenes .
  • Photoreactivity :
    UV exposure may lead to radical intermediates, necessitating storage in amber containers .

Comparative Reactivity

A comparison of key reactions with analogous compounds:

CompoundReactivity with IsopropylamineReduction EfficiencyEnzymatic Resolution (E)
This compoundHigh (90–95% yield) 85–90% 200–300
1-Chloro-3-(1-naphthyloxy)-2-propanolModerate (70–80% yield) N/A50–100

Scientific Research Applications

Overview

rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol, with the CAS number 87102-64-5, is a compound known for its applications in pharmaceutical synthesis, particularly as an intermediate in the production of β-adrenergic receptor blockers like propranolol. This article explores its scientific research applications, synthesizing insights from various authoritative sources.

Pharmaceutical Applications

  • Intermediate in Propranolol Synthesis
    • This compound is primarily utilized as an intermediate in the synthesis of propranolol, a widely used β-blocker for treating hypertension and anxiety disorders. The compound's azide group facilitates subsequent reactions that lead to the formation of propranolol through nucleophilic substitution processes .
  • Kinetic Resolution
    • Research has shown that derivatives of 3-(1-naphthalenyloxy)-2-propanol, including this compound, can undergo kinetic resolution to produce enantiomerically pure forms of β-blockers. This process enhances the efficacy and safety profile of the drugs by minimizing side effects associated with racemic mixtures .
  • Prodrug Development
    • The compound has been investigated for its potential as a prodrug. Prodrugs are chemically modified drugs that become active only after metabolic conversion. The azido group in this compound can be converted into an amine, which may enhance oral bioavailability and reduce first-pass metabolism .

Case Study 1: Synthesis of Propranolol

A study demonstrated the synthesis of propranolol from this compound through a series of reactions involving reduction and substitution steps. The efficiency of this synthetic route was highlighted by its ability to yield high purity levels of propranolol suitable for pharmaceutical applications.

Case Study 2: Enantiomer Separation

In another study focusing on chiral separation techniques, this compound was utilized to evaluate methods for separating its enantiomers using advanced chromatographic techniques. The findings indicated that specific conditions could achieve baseline separation, crucial for developing safer and more effective medications .

Summary Table of Applications

ApplicationDescriptionReference
Intermediate for PropranololUsed as a precursor in the synthesis of propranolol, enhancing drug formulation processes.
Kinetic ResolutionEnables the production of enantiomerically pure β-blockers, improving therapeutic outcomes.
Prodrug DevelopmentPotential use as a prodrug to enhance bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .

Comparison with Similar Compounds

Structural Analogs with Azido or Naphthalene Groups

The following table summarizes critical differences between rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP/PSA Applications/Significance Reference
This compound 87102-64-5 C₁₃H₁₃N₃O₂ 243.26 Azido, naphthalenyloxy, alcohol LogP: 2.34; PSA: 79.21 Click chemistry, synthetic precursor
(2R)-1-Azido-3-phenylpropan-2-ol 112009-62-8 C₉H₁₁N₃O 177.20 Azido, phenyl, alcohol N/A Chiral building block
Propranolol Hydrochloride 318-98-9 C₁₆H₂₁NO₂·HCl 295.80 Isopropylamino, naphthyloxy, alcohol LogP: ~3.0 (base) Beta-blocker drug
Napropamide 15299-99-7 C₁₇H₂₁NO₂ 271.36 Diethylamide, naphthalenyloxy LogP: ~3.5 Herbicide (agrochemical)
3-Azido-1-propanol derivatives (e.g., tert-Butyl 3-(2-azidoethoxy)propanoate) 1374658-85-1 C₁₀H₁₉N₃O₃ 229.28 Azido, ester, ether N/A Bioconjugation, polymer chemistry

Key Structural and Functional Differences

Azido Group vs. Amino/Amide Groups: The azido group in the target compound distinguishes it from pharmacologically active analogs like Propranolol Hydrochloride (which has an isopropylamino group). In contrast, napropamide replaces the azido and alcohol groups with a diethylamide, enhancing its herbicidal activity via lipid membrane interaction .

Naphthalene vs. Phenyl Substituents :

  • The 1-naphthalenyloxy group increases molecular weight and lipophilicity compared to phenyl-substituted analogs like (2R)-1-azido-3-phenylpropan-2-ol . This likely improves binding to aromatic receptors or hydrophobic interfaces .

Backbone Modifications: Derivatives like 3-Azido-1-propanol esters (e.g., tert-Butyl 3-(2-azidoethoxy)propanoate) feature ether or ester linkages, optimizing them for polymer crosslinking or bioconjugation rather than biological activity .

Biological Activity

The compound rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol is a member of the azido alcohol family, characterized by its azide functional group and naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13N3O Molecular Formula \text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

This compound features:

  • An azido group (-N₃) which is known for its reactivity.
  • A naphthalenyloxy group that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Fungal Strains Tested : Candida albicans.
  • Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

The compound has also been studied for its anticancer properties. In particular, it has shown potential in inhibiting the proliferation of various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1 phase.

Data from studies indicate that treatment with this compound resulted in a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

The biological activity of this compound can be linked to several mechanisms:

  • Enzyme Inhibition : The azido group may interact with nucleophilic sites on enzymes, leading to inhibition.
  • Disruption of Cellular Processes : The naphthalene moiety can intercalate into DNA or disrupt membrane integrity, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the compound's efficacy in biological systems:

  • Study 1 : Evaluated the effects on bacterial biofilms, demonstrating a reduction in biofilm formation by up to 50% at sub-MIC concentrations.
  • Study 2 : Investigated the compound's effects on apoptosis in cancer cells, reporting increased caspase activity as an indicator of programmed cell death.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol?

To confirm the structure and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to resolve the naphthalene aromatic protons and azide/ether functional groups.
  • Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 243.26 (molecular weight) using high-resolution MS (HRMS) .
  • Infrared (IR) Spectroscopy : Identify the azide (-N3_3) stretch near 2100 cm1^{-1} and ether (C-O-C) vibrations around 1200 cm1^{-1} .

Q. How should this compound be stored to maintain stability?

  • Temperature : Store at 2–8°C in a tightly sealed container to prevent moisture absorption or decomposition.
  • Light Sensitivity : Protect from direct light to avoid photodegradation of the azide group.
  • Safety : Follow protocols for handling azides, including using personal protective equipment (PPE) and avoiding contact with reducing agents .

Q. What synthetic routes are feasible for preparing this compound?

A typical pathway involves:

Epoxide Formation : React 1-naphthol with epichlorohydrin to form 1-naphthyl glycidyl ether.

Azide Substitution : Perform nucleophilic opening of the epoxide with sodium azide (NaN3_3) under controlled pH and temperature.

Racemic Isolation : Purify the product via column chromatography using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can researchers address challenges in isolating enantiomers from the racemic mixture?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Enzymatic Resolution : Employ lipases or esterases to selectively modify one enantiomer, enabling separation .
  • Computational Screening : Predict enantiomer behavior using molecular docking simulations to optimize separation conditions .

Q. What experimental strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, density)?

  • Reproducibility : Use calibrated instruments (e.g., differential scanning calorimetry for melting point) and cross-validate with independent labs.
  • Computational Validation : Apply density functional theory (DFT) to predict properties like logP (2.34) and compare with experimental data .
  • Controlled Conditions : Standardize measurement protocols (e.g., humidity, pressure) to minimize variability .

Q. How can the reactivity of the azide group be leveraged in click chemistry applications?

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes to form 1,2,3-triazoles for bioconjugation or polymer synthesis.
  • Strain-Promoted Reactions : Use dibenzocyclooctyne (DBCO) derivatives for copper-free click chemistry in biological systems.
  • Safety Note : Monitor exothermic reactions and avoid azide accumulation due to explosion risks .

Q. What methodologies assess the compound’s potential in β-adrenergic receptor studies?

  • In Vitro Binding Assays : Compete with radiolabeled ligands (e.g., 3H^3H-propranolol) in membrane preparations from cardiac tissue.
  • Functional Studies : Measure cAMP levels in HEK293 cells expressing β1_1- or β2_2-adrenergic receptors to evaluate antagonism .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and receptor binding pockets to guide structural optimization .

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